1-(4-bromophenyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide
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Overview
Description
1-(4-bromophenyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide is a complex organic compound that features a pyrrole ring, a bromophenyl group, and a pyridinyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide typically involves the following steps:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide.
Attachment of the pyridinyl ethyl group: This can be done through a nucleophilic substitution reaction where the pyrrole ring is reacted with a pyridinyl ethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide can undergo various types of chemical reactions:
Oxidation: The pyrrole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Compounds with different substituents replacing the bromine atom.
Scientific Research Applications
1-(4-bromophenyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of pyrrole-based compounds with biological targets.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The pyrrole ring and the bromophenyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide
- 1-(4-fluorophenyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide
- 1-(4-methylphenyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide
Uniqueness
1-(4-bromophenyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also be a site for further functionalization, making this compound a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-(4-bromophenyl)-N-(2-pyridin-2-ylethyl)pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O/c19-14-6-8-16(9-7-14)22-13-3-5-17(22)18(23)21-12-10-15-4-1-2-11-20-15/h1-9,11,13H,10,12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBUFWHNBVQCSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=O)C2=CC=CN2C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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